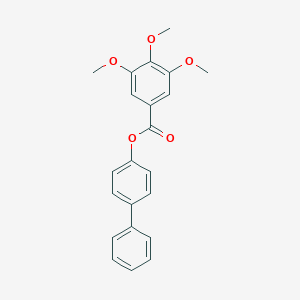
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.
作用機序
The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate with improved efficacy and safety profiles.
合成法
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.
科学的研究の応用
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.
特性
CAS番号 |
300675-69-8 |
|---|---|
製品名 |
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate |
分子式 |
C22H20O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
(4-phenylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChIキー |
GCFGWXBMCBZLHL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



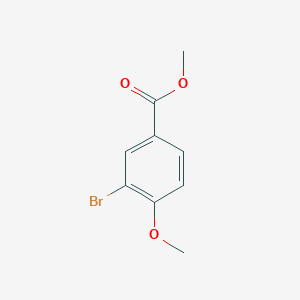

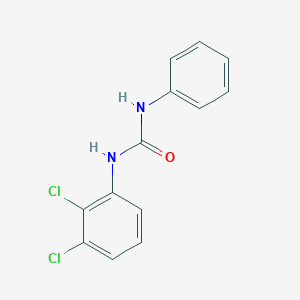
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
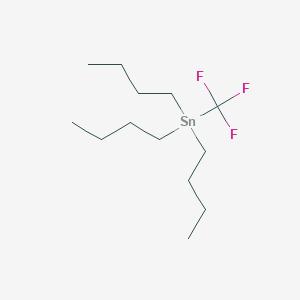
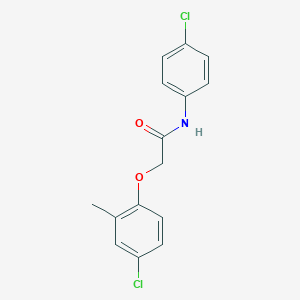
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

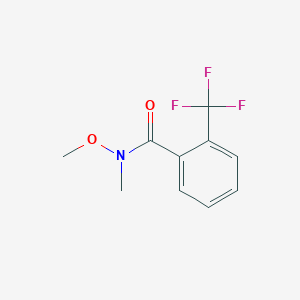
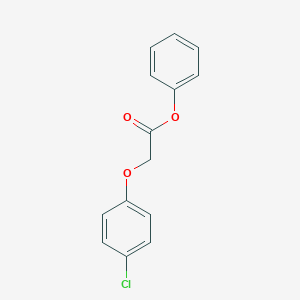
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)